2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965268
InChI: InChI=1S/C20H16N2O3/c1-3-12-23-15-10-8-14(9-11-15)19-21-22-20(25-19)18-13(2)16-6-4-5-7-17(16)24-18/h3-11H,1,12H2,2H3
SMILES:
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol

2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC14965268

Molecular Formula: C20H16N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole -

Specification

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
IUPAC Name 2-(3-methyl-1-benzofuran-2-yl)-5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C20H16N2O3/c1-3-12-23-15-10-8-14(9-11-15)19-21-22-20(25-19)18-13(2)16-6-4-5-7-17(16)24-18/h3-11H,1,12H2,2H3
Standard InChI Key VJUYOLYRWSNPPV-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=C(C=C4)OCC=C

Introduction

Overview of 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole

2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their diverse biological activities. This specific compound features a benzofuran moiety and an allyl ether substituent, which may contribute to its potential pharmacological properties.

Molecular Formula and Weight

The molecular formula of 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole is C20H19N3O3C_{20}H_{19}N_{3}O_{3}
, with a molecular weight of approximately 353.38 g/mol.

Structural Representation

The compound can be represented structurally as follows:

text
O || C6H5-O-C=C-C | N / \ O C / \ C8H6O C7H6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxadiazole ring through cyclization reactions. The starting materials may include substituted phenols and hydrazides, which undergo condensation followed by cyclization under acidic or basic conditions.

Antidiabetic and Anti-inflammatory Effects

In addition to anticancer activity, compounds in the oxadiazole class have been evaluated for their antidiabetic and anti-inflammatory effects. These effects are often assessed using in vitro assays that measure glucose uptake in muscle cells or inflammatory cytokine production in immune cells.

Research Findings

StudyCompound TestedBiological ActivityKey Findings
Various oxadiazolesAnticancerInduced apoptosis in cancer cell lines
Oxadiazole derivativesAntidiabeticEnhanced glucose uptake in muscle cells
Substituted oxadiazolesAnti-inflammatoryReduced cytokine production in macrophages

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